molecular formula C40H26N2O10 B8069389 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-

Cat. No.: B8069389
M. Wt: 694.6 g/mol
InChI Key: QVNYARGEYTXDMK-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy- (CAS 138588-54-2) is a fluorescein derivative with an aminomethyl substituent at position 5 or 6 and hydroxyl groups at positions 3' and 6'. Its molecular formula is C₂₁H₁₅NO₅, with a molecular weight of 361.35 g/mol . This compound is structurally related to fluorescein (CAS 2321-07-5), a widely used fluorescent probe, but differs in the addition of the amino group, which enhances its utility in biochemical labeling and imaging applications. The amino group enables covalent conjugation to biomolecules (e.g., via isothiocyanate intermediates), making it valuable in fluorescence polarization assays, molecular probes, and diagnostic tools .

Properties

IUPAC Name

5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h2*1-9,22-23H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNYARGEYTXDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the condensation of ninhydrin (A ) with 4-amino-1,2-naphthoquinone (B ) in acetic acid at 50°C. This forms a vicinal diol intermediate (C ), which undergoes oxidative cleavage using periodic acid (H<sub>5</sub>IO<sub>6</sub>) to generate the spiro-isobenzofuran core (D ). The amino and hydroxyl substituents are introduced regioselectively based on the starting naphthoquinone’s substitution pattern:

Ninhydrin+4-Amino-1,2-naphthoquinoneAcOH, 50°CDiol IntermediateH5IO6Spiro Product\text{Ninhydrin} + \text{4-Amino-1,2-naphthoquinone} \xrightarrow{\text{AcOH, 50°C}} \text{Diol Intermediate} \xrightarrow{\text{H}5\text{IO}6} \text{Spiro Product}

Key Reaction Parameters

Optimal conditions for the target compound are derived from published protocols (Table 1):

Table 1. Reaction Conditions for One-Pot Synthesis

ParameterValue/Range
SolventAcetic acid
Temperature (Step 1)50°C
Time (Step 1)2–3 hours
Oxidizing AgentH<sub>5</sub>IO<sub>6</sub> (1 mmol)
Time (Step 2)15–45 minutes
Yield70–85%

The choice of 4-amino-1,2-naphthoquinone ensures the amino group occupies the 5- or 6-position in the final product, while the 3',6'-dihydroxy groups arise from the oxidation of the naphthoquinone’s carbonyl moieties.

Structural Control via Starting Material Selection

Regioselectivity in amino and hydroxyl group placement is governed by the naphthoquinone substrate (Table 2):

Table 2. Substituent Positioning Based on Naphthoquinone Type

Naphthoquinone SubstrateAmino PositionHydroxyl Positions
4-Amino-1,2-naphthoquinone53',6'
2-Amino-1,4-naphthoquinone63',6'

For example, using 2-amino-1,4-naphthoquinone shifts the amino group to the 6-position due to steric and electronic effects during cyclization.

Industrial-Scale Production Considerations

While laboratory-scale synthesis relies on batch reactors, industrial applications require continuous flow systems to enhance efficiency. Key challenges include:

Catalyst Recycling

Homogeneous acid catalysts (e.g., acetic acid) complicate large-scale purification. Recent studies propose heterogenized acid catalysts (e.g., sulfonated silica) to improve recyclability.

Byproduct Management

The oxidation step generates iodate byproducts, necessitating ion-exchange resins for waste stream treatment. Automated filtration systems are critical for maintaining throughput.

Analytical Validation of Synthetic Products

Post-synthesis characterization employs:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods using acetonitrile/water gradients resolve the target compound from isomers (retention time: 8.2 min).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 361.3 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>21</sub>H<sub>15</sub>NO<sub>5</sub> .

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of chemical entities.

Scientific Research Applications

Fluorescent Probes

One of the primary applications of this compound is as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for use in various imaging techniques, including:

  • Cellular Imaging : Used to visualize cellular components and processes.
  • In Vivo Imaging : Facilitates the tracking of biological processes in living organisms.

Drug Development

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics.

Material Science

Due to its unique structural characteristics, spiro compounds like this one are explored for their applications in material science:

  • Dyes and Pigments : The compound can be utilized in the development of dyes due to its vibrant color properties.
  • Optoelectronic Devices : Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Case Study 1: Fluorescent Imaging

In a study published in Bioconjugate Chemistry, researchers utilized spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives as fluorescent markers for live-cell imaging. The results demonstrated high specificity and low toxicity, making it a promising tool for cellular studies .

Case Study 2: Anticancer Research

A study reported in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of this compound that exhibited significant antiproliferative activity against breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 3: Antimicrobial Activity

Research published in Pharmaceutical Biology explored the antimicrobial efficacy of spiro compounds against resistant strains of bacteria. The findings indicated that certain derivatives showed potent activity, suggesting their potential as new antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Fluorescent ProbesCellular and In Vivo ImagingHigh specificity and low toxicity
Drug DevelopmentAnticancer and Antimicrobial AgentsSignificant cytotoxic effects observed
Material ScienceDyes, OLEDsPromising electronic properties

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
5(or 6)-Amino-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one 5(or 6)-Aminomethyl, 3',6'-dihydroxy 361.35 Fluorescence emission ~520 nm; pH-sensitive; reactive amino group for conjugation Biochemical probes, imaging agents, diagnostic assays
Fluorescein (3',6'-dihydroxy) 3',6'-Dihydroxy 332.31 Green fluorescence (λem ~515 nm); pH-dependent lactone ring opening ORAC assays, clinical diagnostics, flow cytometry
5-Aminofluorescein 5-Amino, 3',6'-dihydroxy 347.32 Enhanced solubility; red-shifted fluorescence compared to fluorescein pH sensors, cellular imaging
6-Carboxyfluorescein 6-Carboxy, 3',6'-dihydroxy 376.32 Negative charge at physiological pH; water-soluble Intracellular pH monitoring, microfluidic devices
Tetrabromofluorescein (Erythrosin B) 2',4',5',7'-Tetraiodo, 3',6'-dihydroxy 879.67 Red fluorescence (λem ~550 nm); high photostability Histological staining, food dye, dental plaque detection
Solvent Red 49 3',6'-Bis(diethylamino) 429.50 Lipophilic; solvent-soluble; orange-red fluorescence Heat transfer fluids, industrial dyes, pesticide formulants
4',5'-Dimethylfluorescein 4',5'-Dimethyl, 3',6'-dihydroxy 360.36 Steric hindrance reduces lactone formation; stable fluorescence pH-insensitive probes, environmental sensors

Structural and Functional Insights

  • Amino vs. Carboxy Substituents: The 5(or 6)-amino derivative exhibits superior reactivity for bioconjugation compared to 6-carboxyfluorescein, which relies on carboxylate chemistry (e.g., EDC/NHS coupling). The amino group also improves membrane permeability in live-cell imaging .
  • Halogenation Effects : Halogenated derivatives (e.g., Erythrosin B) show red-shifted emission and enhanced photostability due to heavy-atom effects, making them suitable for prolonged imaging but less ideal for antioxidant assays like ORAC .
  • Diethylamino Groups: Solvent Red 49’s diethylamino substituents increase lipophilicity, enabling its use in non-aqueous systems such as heat transfer fluids. However, this reduces water solubility, limiting biological applications .
  • pH Sensitivity : Unlike fluorescein, the 4',5'-dimethyl analog minimizes pH-dependent lactone ring opening, providing stable fluorescence across a broader pH range .

Research Findings

  • Biochemical Probes: The 5(or 6)-amino derivative has been utilized in cerebrospinal fluid imaging probes, where its amino group facilitates covalent attachment to azide-functionalized carriers via thiourea linkages .
  • Antioxidant Assays : Fluorescein remains the gold standard for ORAC assays due to its predictable hydrogen-atom transfer mechanism, whereas halogenated analogs (e.g., Erythrosin B) are unsuitable due to radical scavenging interference .
  • Diagnostic Applications: Tetrabromo-tetrachloro derivatives (CAS 13473-26-2) are employed in histology for their high contrast, but their toxicity limits in vivo use .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to a class of spiro compounds, which are defined by their bicyclic structure where two rings share a single atom. The presence of functional groups such as amino and hydroxy enhances its reactivity and biological potential.

  • Molecular Formula : C₁₈H₁₅N₁O₃
  • Molecular Weight : 295.32 g/mol
  • CAS Number : 63469-13-6

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their utility as therapeutic agents in cancer treatment .

Table 1: Summary of Biological Activities

CompoundActivityMechanism
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-oneAnticancerInduces differentiation in neuroblastoma cells
Spiro derivatives with amino groupsCytotoxicityInhibition of cell proliferation in cancer cell lines

Mechanistic Studies

Further investigations into the mechanisms of action have revealed that these compounds may influence key signaling pathways associated with cell growth and apoptosis. For example, studies have shown that spiro compounds can affect the localization and expression of phosphoproteins involved in cancer cell signaling .

Case Studies

  • Neuroblastoma Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of spiro derivatives on neuroblastoma cells.
    • Findings : The study found that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, indicating a strong potential for therapeutic application .
  • Mechanistic Investigation :
    • Objective : To understand the signaling pathways affected by spiro compounds.
    • Findings : The research highlighted changes in the levels and localization of phosphoproteins, providing insights into how these compounds can modulate cellular responses to stress and growth signals .

Safety and Toxicology

While exploring the biological activities, it is crucial to assess the safety profile of these compounds. The screening assessments conducted under various regulations have indicated potential toxicity concerns associated with certain derivatives, particularly regarding their persistence and bioaccumulation in environmental contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5/6-amino-3',6'-dihydroxy-spiroxanthenone, and how do reaction conditions influence isomer formation?

  • Methodology : The compound is synthesized via multi-step condensation of isobenzofuranone and xanthene derivatives under inert atmospheres. Lewis acids (e.g., AlCl₃) catalyze the reaction, while temperature (80–120°C) and stoichiometric ratios control isomer selectivity (5- vs. 6-amino). Post-synthesis purification via column chromatography or recrystallization minimizes byproducts .
  • Key Parameters :

ParameterRoleOptimal Range
CatalystAccelerates ring formation5–10 mol% Lewis acid
TemperatureBalances reaction rate and isomer selectivity90–110°C
SolventEnsures solubility and inertnessAnhydrous DMF or THF

Q. How does this compound function as a fluorescent probe in antioxidant capacity assays like ORAC?

  • Mechanism : The compound’s hydroxyl and amino groups enable hydrogen atom transfer (HAT) to quench peroxyl radicals. Its fluorescence decay (λₑₓ ≈ 485 nm, λₑₘ ≈ 520 nm) is monitored kinetically, with area-under-the-curve (AUC) calculations quantifying antioxidant activity .
  • Validation : Cross-validate results with LC/MS to identify oxidation byproducts (e.g., quinone derivatives) and confirm mechanistic pathways .

Advanced Research Questions

Q. What experimental strategies differentiate the photophysical properties and biological interactions of 5-amino vs. 6-amino isomers?

  • Approach :

  • Spectroscopy : Compare UV-Vis absorption maxima (Δλ ≈ 5–10 nm) and fluorescence quantum yields (Φ) in solvents of varying polarity.
  • Computational Modeling : Use DFT to map electron density distributions, predicting reactivity differences.
  • Biological Assays : Test isomer-specific binding affinities to proteins (e.g., serum albumin) via fluorescence polarization (FP) or Förster resonance energy transfer (FRET) .

Q. How can researchers resolve contradictions in reported reaction pathways during synthesis?

  • Analytical Workflow :

LC/MS : Identify intermediates and byproducts (e.g., brominated derivatives from side reactions).

HPLC-PDA : Quantify isomer ratios (5- vs. 6-amino) using reverse-phase columns (C18) with acetonitrile/water gradients.

NMR : Assign regioselectivity via NOESY correlations for spatial proximity of amino and hydroxyl groups .

Q. What advanced applications leverage the compound’s spirocyclic structure in materials science?

  • Applications :

  • Optoelectronic Materials : Incorporate into OLEDs or sensors, exploiting its rigid spiro structure for enhanced thermal stability.
  • Polymer Chemistry : Use as a crosslinker or initiator in photopolymerization, leveraging radical scavenging properties .

Data Contradiction Analysis

Q. Why do ORAC assay results vary across studies using similar protocols?

  • Root Causes :

  • Isomer Impurities : Unresolved 5/6-amino mixtures alter HAT efficiency.
  • Probe Concentration : Non-linear fluorescence decay at high concentrations (>10 µM).
    • Mitigation : Standardize isomer purity (≥95% via HPLC) and validate probe linearity with dose-response curves .

Methodological Recommendations

  • Fluorescence Quenching Studies : Use Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms. Reference the compound’s lifetime (τ ≈ 4 ns) for collisional quenching analysis .
  • Synthetic Optimization : Employ design-of-experiment (DoE) models to balance yield (60–80%) and isomer selectivity .

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